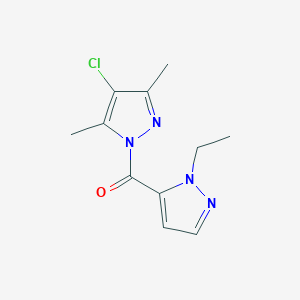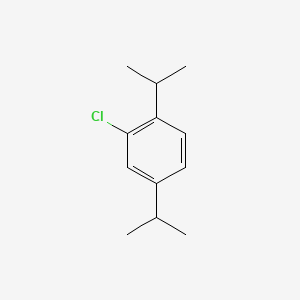
1-Chloro-2,5-diisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,5-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a derivative of benzene, where two isopropyl groups and one chlorine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-diisopropylbenzene can be synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride. The general reaction is as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ] The chlorination of 2,5-diisopropylbenzene can then be achieved using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,5-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 2,5-diisopropylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed:
- Substitution reactions yield compounds like 2,5-diisopropylphenol.
- Oxidation reactions produce 2,5-diisopropylbenzene-1,4-diol.
- Reduction reactions result in 2,5-diisopropylbenzene .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,5-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Chloro-2,5-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and isopropyl groups influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,5-diisopropylbenzene can be compared with other diisopropylbenzene derivatives:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Uniqueness:
- The presence of a chlorine atom in this compound makes it more reactive in substitution reactions compared to its non-chlorinated counterparts.
- The position of the isopropyl groups (2,5-) provides steric hindrance, affecting its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
49841-53-4 |
|---|---|
Molekularformel |
C12H17Cl |
Molekulargewicht |
196.71 g/mol |
IUPAC-Name |
2-chloro-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 |
InChI-Schlüssel |
DAQRAOORRPJOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





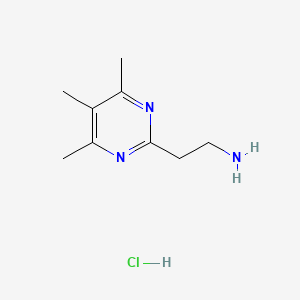
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
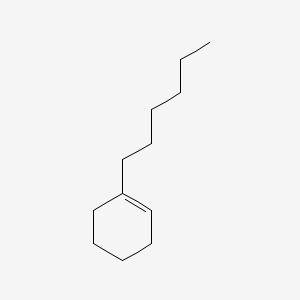

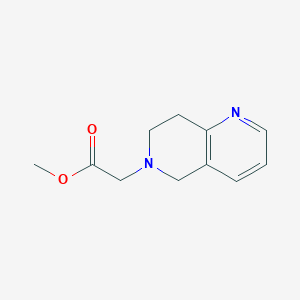
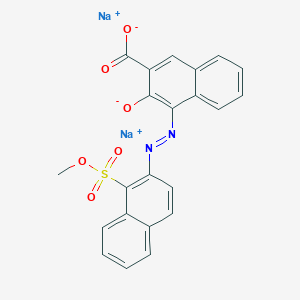
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)

![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
